molecular formula C9H16O5 B14481397 Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate CAS No. 64951-20-8

Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate

Katalognummer: B14481397
CAS-Nummer: 64951-20-8
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: WHYWEKHWSBYABN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate typically involves the reaction of ethyl acetate with a suitable dioxolane precursor under acidic conditions. The reaction conditions often require a catalyst to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simpler ester with similar reactivity but lacking the dioxolane ring.

    Methyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. This makes it valuable in applications where such a structure is beneficial.

Eigenschaften

CAS-Nummer

64951-20-8

Molekularformel

C9H16O5

Molekulargewicht

204.22 g/mol

IUPAC-Name

ethyl 2-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C9H16O5/c1-3-12-8(11)4-9(2)13-6-7(5-10)14-9/h7,10H,3-6H2,1-2H3

InChI-Schlüssel

WHYWEKHWSBYABN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1(OCC(O1)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.